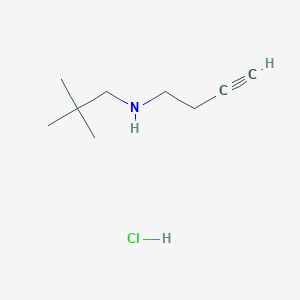

N-But-3-ynyl-2,2-diméthylpropan-1-amine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C15H28ClN. It is a derivative of 2,2-dimethylpropan-1-amine with a but-3-ynyl group attached to the nitrogen atom, and it forms a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride typically begins with 2,2-dimethylpropan-1-amine as the starting material.

Reaction Steps: The but-3-ynyl group can be introduced through a nucleophilic substitution reaction. The amine group attacks the terminal alkyne, forming the desired compound.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods:

Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.

Purification: The product is purified through recrystallization or distillation to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Oxidation: N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce various functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed:

Oxidation Products: Alcohols and ketones.

Reduction Products: Primary amines.

Substitution Products: Various functionalized derivatives.

Applications De Recherche Scientifique

Chemistry: N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

N-But-3-ynyl-2,2-dimethylpropan-1-amine: Similar structure but without the hydrochloride salt.

N-But-3-ynyl-2,2-dimethylpropan-1-ol: An alcohol derivative with a similar alkyl chain.

N-But-3-ynyl-2,2-dimethylpropanamide: An amide derivative with a similar alkyl chain.

Activité Biologique

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical characteristics, synthesis, and relevant research findings.

Chemical Structure and Properties

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is classified as an alkyne-substituted amine . Its molecular formula is C8H15ClN, comprising eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one chlorine atom. The presence of both an alkyne and a primary amine functional group allows for diverse chemical reactivity, which is essential for its biological activity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 161.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Functional Groups | Alkyne, Primary Amine |

Synthesis

The synthesis of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with appropriate alkyne reagents under controlled conditions to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

The biological activity of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride can be attributed to its ability to interact with various biological targets. Studies indicate that modifications at the alkyne position can significantly influence its selectivity towards specific targets in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : Research has suggested that compounds similar to N-but-3-ynyl derivatives exhibit antimicrobial properties. For instance, a study demonstrated that certain alkyne-substituted amines can inhibit bacterial growth by interfering with cell wall synthesis .

- Cytotoxicity : In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective roles in models of neurodegeneration, possibly through modulation of oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the unique biological activity of N-but-3-ynyl derivatives, a comparative analysis with structurally similar compounds can provide insights into structure–activity relationships (SAR).

Propriétés

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-5-6-7-10-8-9(2,3)4;/h1,10H,6-8H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSGFJUJOMLCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.